(5S)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound characterized by its unique spiro structure, which comprises a triazine ring fused to a nonane ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinctive molecular architecture and biological properties.
(5S)-1,3,7-triazaspiro[4.4]nonane-2,4-dione falls under the category of spiro compounds, specifically those containing nitrogen heterocycles. Its classification is significant in the context of drug discovery and development, as many spiro compounds exhibit unique biological activities.
The synthesis of (5S)-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves several key synthetic routes:
The synthesis can be performed using batch processing or continuous flow synthesis methods. Batch processing allows for precise control over temperature and pressure in larger reactors, while continuous flow synthesis enhances reaction efficiency and yield by maintaining constant conditions throughout the reaction process.
The molecular structure of (5S)-1,3,7-triazaspiro[4.4]nonane-2,4-dione features a spirocyclic arrangement that includes three nitrogen atoms incorporated within the triazine ring. This unique arrangement contributes to the compound's distinct chemical properties.
The molecular formula is C₉H₁₂N₄O₂, with a molecular weight of approximately 196.22 g/mol. The compound's structural characteristics allow it to engage in various chemical interactions that are pertinent to its biological activity.
(5S)-1,3,7-triazaspiro[4.4]nonane-2,4-dione participates in several chemical reactions:
The choice of reagents and conditions significantly influences the products formed during these reactions. For instance, oxidation may yield triazine oxides while reduction could produce triazine hydrides.
The mechanism of action for (5S)-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor antagonist, modulating various biological processes at the molecular level. This interaction is critical for understanding its potential therapeutic applications in treating diseases such as cancer or bacterial infections .
(5S)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is typically a solid at room temperature with a melting point that varies based on purity and crystallization conditions. Its solubility profile includes moderate solubility in organic solvents but limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or high temperatures. Its reactivity profile makes it suitable for various chemical transformations relevant in synthetic organic chemistry.
(5S)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has diverse applications across several scientific fields:
The systematic IUPAC designation 1,3,7-triazaspiro[4.4]nonane-2,4-dione precisely defines the core ring system: a spiro union at carbon position 5 (spiro atom) bridges two rings – a 2,4-dioxoimidazolidine (hydantoin) and a pyrrolidine ring – creating a bicyclic [4.4] system. The "(5S)" specification denotes absolute chirality at the spiro carbon center, a critical structural feature that determines the molecule's three-dimensional presentation to biological targets [7]. This stereogenic center arises from the tetrahedral geometry of the spiro carbon (C5), which connects to four distinct cyclic subunits: the hydantoin carbonyls (C2 and C4), the hydantoin nitrogen (N3), and the pyrrolidine nitrogen (N7). The resulting enantiomeric pair [(5R) and (5S)] exhibit distinct spatial orientations of their pharmacophoric elements, leading to potentially divergent biological activities.
Table 1: Nomenclature and Identifiers for (5S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione
Naming System | Identifier | Description |
---|---|---|
IUPAC Name | (5S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione | Systematic name specifying ring fusion and stereochemistry |
CAS Registry | 732974-41-3 | Unique numerical identifier for the (S)-enantiomer |
Alternative CAS | 1334146-82-5 | Identifier for hydrochloride salt form |
Molecular Formula | C₆H₉N₃O₂ | Empirical formula |
SMILES Notation | O=C1N[C@@]23CNCC2NC1=3 | Stereospecific Simplified Molecular-Input Line-Entry System |
The chiral environment surrounding the spiro carbon significantly influences molecular recognition phenomena. Enzymatic binding pockets, being inherently chiral, typically exhibit differential affinity for one enantiomer over the other. The (5S) configuration positions the hydantoin carbonyl groups and nitrogen atoms in a specific spatial orientation that can optimize hydrogen bonding and dipole interactions with target proteins [7]. Synthetic access to the enantiopure (5S) form, as evidenced by its specific CAS designation (732974-41-3), enables researchers to probe these stereospecific interactions without confounding racemic effects [7]. This stereochemical precision is paramount in modern drug design, where enantiopurity often dictates pharmacodynamic efficacy and metabolic stability. The molecule's rigidity, imposed by the spirocyclic constraint, further reduces conformational entropy penalties upon target binding, potentially enhancing binding affinity compared to more flexible analogs.
Table 2: Synthetic Approaches to (5S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione
Methodology | Key Starting Material | Chiral Control Strategy | Reported Advantages |
---|---|---|---|
Chiral Pool Synthesis | L-proline derivatives | Utilizes inherent chirality of natural amino acid | High enantiomeric excess; established reaction pathways |
Asymmetric Catalysis | N-Boc pyrrolidone | Chiral catalysts/auxiliaries during spirocyclization | Flexibility in ring substitution; scalable |
Resolution Techniques | Racemic spirohydantoin | Enzymatic or chemical separation of enantiomers | Applicable to racemic synthetic routes; purity control |
Enantioselective Cyclization | Acyclic hydantoin precursors | Catalytic asymmetric C-N bond formation | Direct construction of chiral center; step economy |
Spirocyclic scaffolds like the 1,3,7-triazaspiro[4.4]nonane-2,4-dione system offer distinct conformational advantages for drug design. The orthogonal ring fusion minimizes conformational flexibility while maintaining three-dimensional complexity – a combination rarely achieved with planar aromatic systems or flexible aliphatic chains. This architecture enables precise vectoring of substituents into complementary binding regions of biological targets, effectively mimicking biomolecular interaction geometries [2] [6]. The hydantoin moiety (2,4-dione) provides critical hydrogen-bonding functionality: the carbonyls serve as hydrogen bond acceptors, while the N-H groups (particularly N3) act as donors. This dual hydrogen-bonding capability facilitates strong interactions with enzymatic active sites, particularly those involving metalloproteases where carbonyl oxygen coordination to catalytic metal ions (e.g., Zinc in MMPs/TACE) is crucial [6].
The pyrrolidine nitrogen (N7) offers a strategic site for molecular diversification. As demonstrated by analogs like 7-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride, N7 alkylation or arylation dramatically modulates physicochemical properties and target specificity . Introducing substituents at this position can enhance lipophilicity for membrane penetration, incorporate pharmacophore extensions for auxiliary binding interactions, or add solubilizing groups (e.g., hydroxyethyl as seen in related hydantoins [1]). Importantly, the spiro constraint locks the pyrrolidine nitrogen in an exo-orientation relative to the hydantoin plane, preventing undesirable conformational flipping that could weaken target engagement.
Table 3: Biological Targets of Spirocyclic Hydantoin Derivatives
Biological Target | Therapeutic Area | Mechanistic Role | Structural Requirement |
---|---|---|---|
Matrix Metalloproteinases (MMPs) | Cancer, Arthritis | Zinc-dependent enzyme inhibition | Hydantoin carbonyl coordination to Zn²⁺ |
TNF-α Converting Enzyme (TACE) | Inflammatory diseases | Inhibition of TNF-α release | Spirocyclic constraint enhances binding affinity |
Microbial Enzymes | Anti-infectives | Disruption of microbial metabolism | N7 lipophilic substituents (e.g., benzyl) |
Kinases | Oncology, Immunology | ATP-competitive or allosteric inhibition | 3D shape complementarity to hydrophobic pockets |
Research demonstrates that this scaffold exhibits promising bioactivity, particularly as an enzyme inhibitor. Patent literature reveals structurally related spirohydantoins act as potent inhibitors of matrix metalloproteinases (MMPs) and TNF-α converting enzyme (TACE), validated targets in cancer metastasis, rheumatoid arthritis, and inflammatory bowel disease [6]. The spirocyclic core provides shape complementarity to the deep S₁' pockets of these metalloproteases, with the hydantoin carbonyls coordinating the catalytic zinc ion. Furthermore, the scaffold's balanced lipophilicity (LogP ~0.5-1.5 for derivatives) facilitates cell membrane penetration, enabling intracellular target engagement. The presence of multiple nitrogen atoms also offers protonation sites (pKa ~7-9 for pyrrolidine nitrogen), enhancing solubility under physiological conditions and enabling salt formation (e.g., hydrochloride salts [5]) for improved crystallinity and formulation. These combined properties – rigidity, diverse functionality, chirality, and drug-like solubility – establish (5S)-1,3,7-triazaspiro[4.4]nonane-2,4-dione as a versatile template for generating novel therapeutic agents targeting challenging disease mechanisms.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: